molecular formula C11H14N2NaO8Sm B8208716 Sodium [(S)-Propylenediamine-N,N,N',N'-tetraacetato]samarate(III)

Sodium [(S)-Propylenediamine-N,N,N',N'-tetraacetato]samarate(III)

Cat. No.: B8208716
M. Wt: 475.6 g/mol
InChI Key: LASJBCFMJJSNAT-KLXURFKVSA-J
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Description

Sodium [(S)-Propylenediamine-N,N,N’,N’-tetraacetato]samarate(III) is a coordination compound that features a samarium ion complexed with a chiral ligand. This compound is notable for its applications in various fields, including analytical chemistry and materials science. The compound’s molecular formula is C11H14N2NaO8Sm, and it has a molecular weight of 475.59 g/mol .

Preparation Methods

The synthesis of Sodium [(S)-Propylenediamine-N,N,N’,N’-tetraacetato]samarate(III) typically involves the reaction of samarium salts with the chiral ligand [(S)-Propylenediamine-N,N,N’,N’-tetraacetic acid]. The reaction is carried out in an aqueous medium, and sodium hydroxide is often used to neutralize the solution and form the sodium salt of the complex. The reaction conditions usually include controlled temperature and pH to ensure the formation of the desired complex .

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimization for scale-up, including the use of larger reaction vessels and more efficient purification techniques.

Chemical Reactions Analysis

Sodium [(S)-Propylenediamine-N,N,N’,N’-tetraacetato]samarate(III) can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various chelating ligands. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Sodium [(S)-Propylenediamine-N,N,N’,N’-tetraacetato]samarate(III) has several scientific research applications:

Mechanism of Action

The mechanism by which Sodium [(S)-Propylenediamine-N,N,N’,N’-tetraacetato]samarate(III) exerts its effects is primarily through its ability to form stable coordination complexes. The samarium ion interacts with the nitrogen and oxygen atoms of the ligand, creating a stable structure that can influence the properties of other molecules in its vicinity. This interaction can affect molecular targets and pathways, particularly in analytical and materials science applications .

Comparison with Similar Compounds

Sodium [(S)-Propylenediamine-N,N,N’,N’-tetraacetato]samarate(III) can be compared with other similar compounds, such as:

The uniqueness of Sodium [(S)-Propylenediamine-N,N,N’,N’-tetraacetato]samarate(III) lies in its chiral ligand, which provides specific optical and coordination properties that are valuable in various scientific applications.

Properties

IUPAC Name

sodium;2-[[(2S)-2-[bis(carboxylatomethyl)amino]propyl]-(carboxylatomethyl)amino]acetate;samarium(3+)
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O8.Na.Sm/c1-7(13(5-10(18)19)6-11(20)21)2-12(3-8(14)15)4-9(16)17;;/h7H,2-6H2,1H3,(H,14,15)(H,16,17)(H,18,19)(H,20,21);;/q;+1;+3/p-4/t7-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASJBCFMJJSNAT-KLXURFKVSA-J
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Sm+3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Sm+3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2NaO8Sm
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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